ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
YAIDUKTXXSXLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=CN2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via SNAr Reaction–Reduction–Heterocyclization
A robust method for constructing the imidazo[4,5-b]pyridine core involves a one-pot sequence starting from 2-fluoro-3-nitropyridine derivatives. The process comprises three stages:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-fluoro-3-nitropyridine with a primary amine (e.g., benzylamine) in H2O-isopropyl alcohol (IPA) at 85°C for 10 hours, yielding 3-nitro-2-aminopyridine intermediates.
-
Nitro Group Reduction: Treatment with Zn dust in acetic acid reduces the nitro group to an amine, forming 2,3-diaminopyridine derivatives.
-
Cyclization with Aldehydes: The diaminopyridine reacts with aldehydes (e.g., benzaldehyde) in H2O-IPA at 85°C, facilitating imine formation and subsequent cyclization to ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate.
Key Data:
-
Solvent Optimization: Polar protic solvents (H2O-IPA) achieved 85–92% yields, while aprotic solvents (toluene, THF) resulted in <50% yields.
-
Substrate Scope: Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) required extended reaction times (12–14 hours) but maintained high yields (78–82%).
Acid-Catalyzed Cyclization of Aminomethyl Pyridine Carboxylates
Formic-Acetic Anhydride Method
Ethyl 2-(aminomethyl)-3-pyridinecarboxylate serves as a precursor for cyclization under acidic conditions. A representative protocol involves:
-
Anhydride Preparation: Heating acetic anhydride (44.8 mL) and formic acid (19.2 mL) at 50–60°C for 3 hours generates formic-acetic anhydride.
-
Cyclization: Adding the anhydride to ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl at room temperature for 8 hours induces intramolecular cyclization.
-
Workup: Neutralization with saturated NaHCO3, extraction with dichloromethane (DCM), and solvent evaporation yield the crude product, purified via column chromatography (EtOAc/hexane).
Key Data:
-
Reaction Monitoring: HPLC confirmed complete consumption of starting material within 30 minutes under reflux conditions.
Alternative Synthetic Routes and Modifications
Reduction of Nitro Groups and Subsequent Cyclization
A modified approach starts with ethyl 5-nitro-4-pyridinecarboxylate:
-
Catalytic Hydrogenation: H2/Pd-C in methanol reduces the nitro group to an amine, yielding ethyl 4-amino-5-pyridinecarboxylate.
-
Cyclization with Trimethyl Orthoformate: Heating with trimethyl orthoformate in acetic acid at 100°C for 6 hours forms the imidazo ring.
Key Data:
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time |
|---|---|---|---|---|
| One-Pot SNAr–Cyclization | 2-Fluoro-3-nitropyridine | Zn dust, aldehyde | 85–92 | 24 hours |
| Acid-Catalyzed Cyclization | Ethyl 2-(aminomethyl)-3-pyridinecarboxylate | Formic-acetic anhydride | 56 | 8 hours |
| Nitro Reduction Route | Ethyl 5-nitro-4-pyridinecarboxylate | H2/Pd-C, trimethyl orthoformate | 70 | 6 hours |
Advantages and Limitations:
-
The one-pot method offers high atom economy but requires stringent temperature control.
-
Acid-catalyzed cyclization provides rapid access to the core structure but necessitates anhydrous conditions.
-
Nitro reduction routes are scalable but involve hazardous hydrogen gas.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization strategies include:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester at position 6 undergoes nucleophilic acyl substitution under acidic or basic conditions.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 h | 1H-imidazo[4,5-b]pyridine-6-carboxylic acid | 92 | |
| NaOH (aq)/EtOH | 80°C, 4 h | Sodium salt of the carboxylic acid | 85 |
Hydrolysis products serve as intermediates for further derivatization, such as amidation or coupling reactions.
Alkylation at Nitrogen Centers
The NH group in the imidazole ring (position 1) undergoes alkylation with electrophilic reagents.
Reactivity Trends
-
N1-Alkylation : Dominant due to higher electron density at the imidazole nitrogen .
-
Competitive N4-Alkylation : Observed in sterically unhindered systems .
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
Electrophilic Aromatic Substitution
The electron-rich imidazo[4,5-b]pyridine core participates in electrophilic substitution, though regioselectivity depends on substituent effects.
| Reaction | Reagent | Position Modified | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-1H-imidazo[4,5-b]pyridine-6-carboxylate | 55 | |
| Bromination | Br₂/FeCl₃ | C2 | 2-Bromo-1H-imidazo[4,5-b]pyridine-6-carboxylate | 60 |
Density functional theory (DFT) studies indicate C5 and C2 are most reactive due to resonance stabilization of intermediates .
Cyclization and Heteroannulation
The compound acts as a precursor for fused polycyclic systems. For example:
-
With Aldehydes : Forms tricyclic derivatives via imine formation and cyclization .
-
With Amines : Generates tetracyclic structures through tandem SNAr and heteroannulation .
Example Reaction Pathway
-
SNAr Reaction : 2-Chloro-3-nitropyridine reacts with primary amines.
-
Reduction : Nitro group reduced to amine.
-
Cyclization : Aldehyde-mediated heteroannulation yields imidazo[4,5-b]pyridines .
| Starting Material | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | H₂O-IPA, 85°C, 10 h | 2-(4-Nitrophenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate | 88 |
Biological Activity Modulation via Derivatization
Derivatives exhibit enhanced pharmacological properties:
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Antimicrobial Activity : N3-alkylated analogs show MIC values of 40–250 μM against Escherichia coli and Staphylococcus aureus .
-
Kinase Inhibition : C7-substituted derivatives demonstrate Aurora kinase selectivity (IC₅₀ = 1.2–3.8 nM) .
Key Reaction Mechanisms
-
Ester Hydrolysis : Proceeds via tetrahedral intermediate formation under acid/base catalysis.
-
N-Alkylation : Follows an SN2 mechanism, with base deprotonating NH to generate a nucleophilic nitrogen .
-
Electrophilic Substitution : Directed by the electron-donating imidazole ring, favoring para/ortho positions on the pyridine moiety .
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Bacillus cereus and Escherichia coli, with varying degrees of sensitivity observed in different bacterial strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation. This makes it a candidate for further development as an anticancer agent .
Allosteric Modulation
This compound acts as an allosteric modulator of hemoglobin, influencing oxygen binding and release. This unique mechanism may have implications in treating conditions related to oxygen transport and utilization in the body.
Efficacy Against Bacterial Infections
A study conducted on various imidazo[4,5-b]pyridine derivatives highlighted the antibacterial activity of this compound. The compound was tested against multiple bacterial strains, showing significant inhibition rates compared to control groups. The results suggest that modifications to the imidazopyridine structure can enhance antibacterial efficacy .
Anticancer Mechanisms
In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines by activating apoptotic pathways while inhibiting cell proliferation signals. These findings support its potential as a therapeutic agent in cancer treatment strategies .
Mechanism of Action
The mechanism of action of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating various biological processes. For example, some imidazopyridine derivatives are known to inhibit kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical behavior of imidazo[4,5-b]pyridine derivatives is highly dependent on substituents. Below is a comparative analysis of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate and its analogs:
Substituent Effects on Physicochemical Properties
Pharmacological Implications
- Halogenated Derivatives : Bromo and chloro substituents (e.g., 6-bromo or 6-chloro) enhance molecular weight and may facilitate halogen bonding with biological targets, improving affinity .
- Trifluoromethyl Derivatives : Compounds like ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-imidazo[4,5-b]pyridine-6-carboxylate (MW 319.31) exhibit electron-withdrawing effects, improving metabolic stability .
Structural and Crystallographic Insights
- Planarity : The fused rings of imidazo[4,5-b]pyridines are nearly planar (dihedral angle <3°), promoting π-π stacking interactions in biological systems .
- Hydrogen Bonding : Substituents like acetyl or amine groups enable intermolecular N–H⋯N and C–H⋯O bonds, influencing crystal packing and solubility .
Biological Activity
Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a compound of growing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its pharmacological potential, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is part of the imidazopyridine family, which is characterized by a bicyclic structure that includes both imidazole and pyridine rings. This compound can be synthesized through various methods, including multi-step reactions involving substituted aromatic aldehydes and other reagents. Its synthesis has been reported with yields typically around 27% for related derivatives .
Anticancer Properties
Imidazopyridine derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can inhibit various cellular pathways critical for cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7), with IC50 values as low as 0.082 µM for some analogs .
In particular, this compound has been associated with the inhibition of apoptosis inhibitors (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are pivotal in cancer cell survival . The compound's ability to enhance the efficacy of chemotherapy agents like temozolomide has also been noted, suggesting its potential as an adjuvant therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Recent studies indicate that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus, while showing less efficacy against Gram-negative strains like Escherichia coli . The mechanism underlying this activity may involve interactions with bacterial enzymes and cell wall components.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the imidazopyridine core can significantly influence its pharmacological effects. For instance:
Case Study 1: Anticancer Efficacy
In one study, a series of imidazopyridine derivatives were tested for their ability to inhibit tumor growth in vitro. This compound demonstrated a significant reduction in cell viability in MCF-7 cells compared to controls, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit the growth of Bacillus cereus effectively at concentrations below 100 µg/mL, while exhibiting limited activity against Escherichia coli . These results highlight the need for further exploration of structural modifications to enhance its spectrum of activity.
Q & A
Q. What are the established synthetic routes for ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions involving pyridine derivatives and carbonyl-containing precursors. For example, analogous imidazo[4,5-b]pyridines are formed using ammonia and formaldehyde as key reactants in the presence of creatine or phenylacetaldehyde . Optimizing reaction parameters (e.g., temperature, pH, and stoichiometry) is critical: higher temperatures may accelerate cyclization but risk side reactions. Purification via column chromatography or recrystallization is recommended to isolate the product in >80% yield.
Q. How is the structural integrity of this compound validated?
X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy (¹H/¹³C, HSQC, HMBC) are standard. For instance, crystallographic data for related imidazo[4,5-b]pyridines reveal planar heterocyclic cores with bond lengths consistent with aromaticity (C–N: 1.33–1.37 Å, C–C: 1.39–1.42 Å) . NMR peaks for the ethyl ester group (e.g., δ ~4.3 ppm for –CH₂CH₃ and δ ~1.3 ppm for –CH₃) confirm functional group retention.
Q. What stability challenges arise during storage, and how are they mitigated?
Imidazo[4,5-b]pyridines are prone to hydrolysis under acidic/basic conditions. Stability studies on analogous compounds show degradation rates increase at pH <3 or >8. Store the compound in anhydrous conditions at –20°C, shielded from light. Use inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate electronic properties. The electron-deficient pyridine ring and nucleophilic nitrogen sites (N1, N3) make it a candidate for kinase inhibition. Molecular docking studies with target proteins (e.g., EGFR or CDK2) can prioritize derivatives for synthesis .
Q. What contradictions exist in reported pharmacological data for imidazo[4,5-b]pyridine derivatives, and how are they resolved?
Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for kinase inhibitors) often stem from assay variability (e.g., ATP concentration, enzyme sources). Standardize assays using recombinant proteins and validate results with orthogonal methods (e.g., SPR for binding affinity). Cross-referencing cytotoxicity data (e.g., HEK293 vs. HepG2 cells) clarifies selectivity .
Q. What strategies optimize the compound’s bioavailability while retaining activity?
Modify the ethyl ester to prodrugs (e.g., tert-butyl esters for enhanced lipophilicity) or introduce solubilizing groups (e.g., PEG chains). Pharmacokinetic studies on related compounds show that methyl substituents at C2 improve metabolic stability by reducing CYP450 oxidation .
Methodological Considerations
Data Contradiction Analysis
- Example : Conflicting reports on the compound’s solubility in DMSO (10–50 mg/mL).
Key Research Gaps
- Limited in vivo toxicity profiles for long-term exposure.
- Mechanistic studies on off-target effects (e.g., hERG channel inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
